molecular formula C10H16BNO2 B1453502 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid CAS No. 1287753-36-9

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Cat. No.: B1453502
CAS No.: 1287753-36-9
M. Wt: 193.05 g/mol
InChI Key: MGLNHFNWYLMGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is an organoboron compound with the molecular formula C10H16BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a dimethylaminoethyl group and a boronic acid functional group

Mechanism of Action

Target of Action

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, used in these reactions .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

For instance, the hydrolysis of some phenylboronic pinacol esters, which are related compounds, is known to be influenced by the pH of the environment .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of related compounds . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for studying enzyme mechanisms and protein interactions. It interacts with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and providing insights into their biochemical pathways . The compound’s interaction with these enzymes involves the formation of boronate esters, which can inhibit or activate the enzymes depending on the context.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can alter the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating enzyme activity and gene expression . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall efficacy in modulating biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki–Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is unique due to the presence of the dimethylaminoethyl group, which can influence its reactivity and interactions in chemical reactions. This structural feature may provide distinct advantages in specific applications, such as enhanced solubility or reactivity in certain conditions .

Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLNHFNWYLMGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238045
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-36-9
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Reactant of Route 2
Reactant of Route 2
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Reactant of Route 3
Reactant of Route 3
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Reactant of Route 4
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Reactant of Route 5
Reactant of Route 5
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Reactant of Route 6
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.